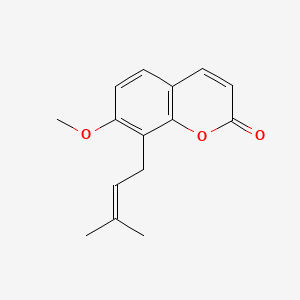

Osthole

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’osthole peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction de couplage croisé de Stille. Le dérivé 8-iodocoumarine subit une réaction avec le tributyl(3-méthylbut-2-én-1-yl)stannane en présence d’une quantité catalytique de tétrakis(triphénylphosphine)palladium(0) dans le diméthylformamide à 80 °C, ce qui donne des rendements productifs d’this compound .

Méthodes de production industrielle : La production industrielle d’this compound implique généralement l’extraction et la séparation à partir de plantes. Les fruits de Cnidium monnieri sont une source primaire. Le processus d’extraction implique l’utilisation de solvants tels que l’éthanol ou le méthanol pour obtenir l’extrait brut, suivi d’étapes de purification comme la chromatographie sur colonne pour isoler l’this compound .

Analyse Des Réactions Chimiques

Types de réactions : L’osthole subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former différents dérivés, qui peuvent présenter des activités biologiques améliorées.

Réduction : Les réactions de réduction peuvent modifier la structure de la coumarine, ce qui peut modifier ses propriétés pharmacologiques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs tels que les halogènes (chlore, brome) ou les agents alkylants (iodure de méthyle) sont utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions sont divers dérivés de l’this compound, chacun présentant des activités biologiques potentiellement uniques .

4. Applications de la recherche scientifique

L’this compound a une large gamme d’applications de recherche scientifique :

Chimie : L’this compound et ses dérivés sont étudiés pour leur potentiel en tant que composés de tête dans la découverte et le développement de médicaments.

Applications De Recherche Scientifique

Anticancer Properties

Osthole has been extensively studied for its anticancer potential across various cancer types. Research indicates that this compound can inhibit cell proliferation and induce apoptosis in different cancer cell lines through multiple mechanisms.

Case Studies

Neuroprotective Effects

This compound exhibits significant neuroprotective properties that may be beneficial in treating neurodegenerative diseases.

Case Studies

This compound's neuroprotective effects were demonstrated in animal models where it alleviated symptoms associated with conditions like chronic pain and seizures.

Anti-inflammatory Properties

This compound has shown promise as an anti-inflammatory agent through various biological activities.

Data Table

| Inflammatory Condition | Model Used | Effect Observed | Reference |

|---|---|---|---|

| Chronic Pain | Rat Model | Reduced pain response | |

| Inflammatory Disease | Cell Culture | Suppressed cytokine release |

Osteogenic Activity

This compound is recognized for its role in promoting bone health.

Case Studies

Studies have shown that this compound can enhance bone density and strength in animal models, suggesting its potential application in treating osteoporosis.

Mécanisme D'action

L’osthole exerce ses effets par le biais de multiples cibles moléculaires et voies :

Anticancéreux : L’this compound inhibe la prolifération des cellules cancéreuses, induit l’apoptose et prévient l’invasion et la migration des cellules cancéreuses.

Neuroprotecteur : L’this compound protège les neurones en modulant les niveaux d’adénosine monophosphate cyclique (AMPc) et de guanosine monophosphate cyclique (GMPc).

Comparaison Avec Des Composés Similaires

L’osthole est unique parmi les dérivés de la coumarine en raison de son large spectre d’activités biologiques. Des composés similaires comprennent :

Esculetine : Un autre dérivé de la coumarine possédant des propriétés antioxydantes et anti-inflammatoires.

Umbelliferone : Un composé de la coumarine possédant des activités antimicrobiennes et anti-inflammatoires.

L’this compound se distingue par son profil pharmacologique étendu et ses applications thérapeutiques potentielles dans divers domaines.

Activité Biologique

Osthole, a natural compound primarily derived from Cnidium monnieri, has garnered significant attention in recent pharmacological research due to its diverse biological activities. This article explores the various pharmacological effects of this compound, including its anti-inflammatory, anti-cancer, neuroprotective, and osteogenic properties, supported by case studies and detailed research findings.

Overview of this compound

This compound is a coumarin derivative known for its multifaceted biological activities. It has been studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and inflammatory conditions. The compound operates through multiple signaling pathways, exhibiting effects on cell proliferation, apoptosis, and differentiation.

1. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that this compound reduces the expression of inflammatory mediators in response to lipopolysaccharide (LPS) stimulation .

Table 1: Anti-inflammatory Activity of this compound

| Study | Model | Concentration | Key Findings |

|---|---|---|---|

| Zhang et al. (2020) | RAW264.7 cells | 50–200 μM | Decreased TNF-α and IL-6 production |

| Li et al. (2021) | Mouse model | 10 mg/kg | Reduced paw swelling and inflammatory markers |

2. Anticancer Properties

This compound exhibits potent anticancer effects across various cancer cell lines. It induces apoptosis in lung cancer cells by modulating IAP family proteins and enhances the efficacy of chemotherapeutic agents like cisplatin in hepatocellular carcinoma cells .

Table 2: Anticancer Activity of this compound

| Cancer Type | Cell Line | Concentration | Mechanism |

|---|---|---|---|

| Lung Cancer | A549 | 25–100 μM | Induces apoptosis via IAP inhibition |

| Ovarian Cancer | A2780 | 50–200 μM | Triggers pyroptosis through gasdermin E cleavage |

| Glioblastoma | T98G | 200 μM | Regulates autophagy and apoptosis |

3. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. It has been shown to enhance cognitive function in animal models of neurodegeneration .

Case Study: Neuroprotection in Alzheimer's Disease Model

- Model : APP/PS1 transgenic mice

- Dosage : 5 mg/kg/day

- Findings : this compound treatment resulted in improved memory performance and reduced amyloid plaque deposition.

4. Osteogenic Activity

This compound promotes osteoblast proliferation and differentiation, making it a candidate for osteoporosis treatment. Studies indicate that it enhances bone mineral density (BMD) and stimulates new bone formation through activation of the BMP-2 signaling pathway .

Table 3: Osteogenic Activity of this compound

| Study | Model | Concentration | Key Findings |

|---|---|---|---|

| Li et al. (2002) | OVX Rat Model | 9 mg/kg | Prevented cancellous bone loss |

| Zhang et al. (2017) | MC3T3-E1 Cells | 0–100 μM | Increased ALP activity and mineralized nodule formation |

This compound's biological activities are mediated through several key signaling pathways:

- Wnt/β-catenin Pathway : this compound enhances β-catenin stability, promoting osteogenesis.

- BMP-2/Smad Pathway : It activates Smad1/5/8 phosphorylation, facilitating bone formation.

- PI3K/Akt Pathway : In cancer cells, this compound modulates this pathway to induce apoptosis and inhibit cell proliferation.

Propriétés

IUPAC Name |

7-methoxy-8-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-10(2)4-7-12-13(17-3)8-5-11-6-9-14(16)18-15(11)12/h4-6,8-9H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRLOUHOWLUMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197507 | |

| Record name | Osthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 12.0 mg/L at 30 °C, Practically insoluble in water, Soluble in aqueous alkalies, alcohol, chloroform, acetone, boiling petroleum ether | |

| Record name | Osthole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needle like crystals, Prisms from ether, White powder | |

CAS No. |

484-12-8 | |

| Record name | Osthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osthole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osthole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Osthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-2-one, 7-methoxy-8-(3-methyl-2-buten-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH1TI1759C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Osthole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

83-84 °C | |

| Record name | Osthole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.